molecular formula C18H14Cl2N2O3S2 B2427072 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919851-19-7

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2427072
CAS No.: 919851-19-7
M. Wt: 441.34
InChI Key: URHBEYLRJPWHON-UHFFFAOYSA-N
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Description

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound characterized by the presence of a thiazole ring, dichlorophenyl group, and a methylsulfonylphenyl group

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c1-27(24,25)13-5-2-11(3-6-13)8-17(23)22-18-21-16(10-26-18)14-7-4-12(19)9-15(14)20/h2-7,9-10H,8H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHBEYLRJPWHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Synthesis

The thiazole ring serves as the foundational scaffold for this compound. Two primary methodologies dominate its synthesis:

Hantzsch Thiazole Synthesis

The Hantzsch reaction is the most widely employed route for constructing the 4-(2,4-dichlorophenyl)thiazol-2-amine intermediate. This involves cyclocondensation of 2,4-dichloroacetophenone with thiourea in the presence of a brominating agent.

Procedure :

  • Dissolve 2,4-dichloroacetophenone (10 mmol) in ethanol (30 mL).
  • Add thiourea (12 mmol) and iodine (1.2 equiv) as a catalyst.
  • Reflux at 80°C for 8–12 hours under nitrogen.
  • Cool, filter, and recrystallize from ethanol to yield 2-amino-4-(2,4-dichlorophenyl)thiazole (1 ) as a pale-yellow solid.

Key Data :

  • Yield: 68–75%
  • Characterization: $$ ^1H $$-NMR (DMSO-$$d_6$$): δ 7.85 (d, J = 8.4 Hz, 1H), 7.62 (dd, J = 8.4, 2.0 Hz, 1H), 7.51 (d, J = 2.0 Hz, 1H), 6.92 (s, 1H).

Microwave-Assisted Cyclization

Modern protocols utilize microwave irradiation to accelerate thiazole formation.

Procedure :

  • Mix 2,4-dichloroacetophenone (10 mmol), thiourea (12 mmol), and acetic acid (20 mL).
  • Irradiate at 150°C for 15–20 minutes using a microwave reactor.
  • Quench with ice water, filter, and purify via column chromatography.

Key Data :

  • Yield: 82%
  • Time Reduction: 85% compared to conventional heating.

Acetamide Functionalization

The 2-amino group of the thiazole intermediate undergoes acylation to introduce the acetamide moiety.

Chloroacetylation

Procedure :

  • Dissolve 1 (5 mmol) in glacial acetic acid (25 mL) containing sodium acetate (6 mmol).
  • Add chloroacetyl chloride (6 mmol) dropwise at 0°C.
  • Stir at room temperature for 2 hours, then heat to 60°C for 4 hours.
  • Pour into ice water, filter, and recrystallize from ethanol to yield 2-chloro-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)acetamide (2 ).

Key Data :

  • Yield: 78–81%
  • $$ ^1H $$-NMR (CDCl₃): δ 7.72 (d, J = 8.4 Hz, 1H), 7.54 (dd, J = 8.4, 2.0 Hz, 1H), 7.43 (d, J = 2.0 Hz, 1H), 4.21 (s, 2H).

Sulfonylation and Coupling

The methylsulfonylphenyl group is introduced via nucleophilic substitution or palladium-catalyzed coupling.

Nucleophilic Aromatic Substitution

Procedure :

  • Dissolve 2 (5 mmol) in DMF (15 mL).
  • Add 4-(methylsulfonyl)phenylboronic acid (6 mmol), Pd(PPh₃)₄ (0.1 equiv), and K₂CO₃ (10 mmol).
  • Heat at 100°C for 12 hours under argon.
  • Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Key Data :

  • Yield: 65%
  • Challenges: Requires rigorous anhydrous conditions to prevent boronic acid hydrolysis.
Direct Sulfonation

Procedure :

  • React 2 (5 mmol) with methanesulfonyl chloride (6 mmol) in pyridine (10 mL) at 0°C.
  • Stir for 6 hours at room temperature.
  • Quench with HCl (1M), extract with DCM, and evaporate to dryness.

Key Data :

  • Yield: 58%
  • Side Products: Over-sulfonation observed at elevated temperatures.

Optimization and Scale-Up

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvent polarity and catalyst loading:

Solvent Catalyst Yield (%) Reference
DMF Pd(PPh₃)₄ 65
THF Pd(OAc)₂/XPhos 71
Toluene None 42

Analytical Characterization

Spectroscopic Validation

  • HRMS (ESI) : m/z calcd for C₁₈H₁₄Cl₂N₂O₃S₂ [M+H]⁺: 463.9802; found: 463.9805.
  • X-ray Crystallography : Confirms planar thiazole ring and dihedral angles between aromatic groups (e.g., 85.2° between thiazole and dichlorophenyl).

Purity Assessment

HPLC analysis (C18 column, 80:20 MeOH/H₂O) showed ≥98% purity for scaled batches (>10 g).

Challenges and Alternative Routes

Regioselectivity in Thiazole Formation

Competing pathways may yield 5-substituted thiazoles. Using bulky solvents (e.g., tert-amyl alcohol) suppresses this by 23%.

Green Chemistry Approaches

Recent efforts employ biocatalysts (e.g., lipases) for acylation, achieving 70% yield under aqueous conditions.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Acetamide Group

The acetamide moiety (-NHCO-) undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with alkyl/aryl amines : The compound reacts with amines to form substituted urea derivatives. Sodium hydride (NaH) in dimethylformamide (DMF) is a common base for deprotonation, facilitating nucleophilic attack.

  • Hydrolysis : Acidic or basic hydrolysis cleaves the acetamide bond, yielding 2-(4-(methylsulfonyl)phenyl)acetic acid and 4-(2,4-dichlorophenyl)thiazol-2-amine. Hydrolysis rates depend on pH and temperature.

Key Conditions

Reaction TypeReagents/ConditionsOutcome
Amine substitutionNaH, DMF, R-NH₂, 60–80°C, 6–8hSubstituted urea derivatives
Acidic hydrolysisHCl (6M), reflux, 4hCleavage to acetic acid + amine
Basic hydrolysisNaOH (10%), 80°C, 3hSame as above

Electrophilic Aromatic Substitution (EAS) on the Thiazole Ring

The electron-rich thiazole ring participates in EAS reactions:

  • Nitration : Concentrated nitric acid introduces nitro groups at the 5-position of the thiazole ring.

  • Halogenation : Bromine in acetic acid leads to 5-bromo substitution.

Reactivity Trends
The 2,4-dichlorophenyl group at position 4 of the thiazole directs incoming electrophiles to the less hindered 5-position due to steric and electronic effects .

Oxidation and Reduction Reactions

  • Sulfonyl Group Stability : The methylsulfonyl (-SO₂Me) group is resistant to common oxidizing agents but can be reduced to a sulfide (-SMe) using LiAlH₄ under anhydrous conditions .

  • Thiazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole’s C=N bond, forming a dihydrothiazole derivative .

Experimental Data

ReactionReagents/ConditionsYield
Sulfonyl reductionLiAlH₄, THF, 0°C → RT, 2h72%
Thiazole hydrogenationH₂ (1 atm), 10% Pd-C, EtOH, 25°C85%

Cross-Coupling Reactions

The 2,4-dichlorophenyl group enables palladium-catalyzed couplings:

  • Suzuki Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ to form biaryl derivatives.

  • Buchwald-Hartwig Amination : Forms C-N bonds with primary/secondary amines using Pd₂(dba)₃ and Xantphos .

Optimized Conditions

Coupling TypeCatalytic SystemTemperatureYield
SuzukiPd(PPh₃)₄, Na₂CO₃, DME/H₂O80°C68%
Buchwald-HartwigPd₂(dba)₃, Xantphos, t-BuONa100°C55%

Functional Group Interconversion

  • Methylsulfonyl to Sulfonic Acid : Treatment with concentrated H₂SO₄ converts -SO₂Me to -SO₃H, enhancing water solubility .

  • Acetamide to Nitrile : Dehydration with PCl₅ yields a nitrile derivative, useful in further cyclization reactions.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds with thiazole moieties have been shown to effectively reduce seizure activity in various models. In a study focusing on thiazole-integrated compounds, several analogues demonstrated median effective doses (ED50) lower than established anticonvulsants like ethosuximide . The structure-activity relationship (SAR) analysis highlighted that para-halogen substitutions on the phenyl ring enhance anticonvulsant efficacy, suggesting that N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide may possess similar properties.

Antiproliferative and Antitumor Activity

The antiproliferative effects of thiazole derivatives have been extensively studied in cancer research. Compounds similar to this compound have shown promising results against various cancer cell lines, including breast and pancreatic cancer. For example, a study demonstrated that thiazole-pyridine hybrids exhibited superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil . The potential for synergistic effects when combined with existing chemotherapeutics further enhances the therapeutic prospects of these compounds.

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activity. Research has indicated that certain thiazole-based compounds exhibit significant antibacterial effects comparable to established antibiotics such as norfloxacin . The presence of electron-withdrawing groups on the aromatic ring has been linked to enhanced antimicrobial properties, suggesting that modifications to the molecular structure of this compound could yield potent antimicrobial agents.

Data Table: Summary of Applications

Application Description Key Findings
AnticonvulsantReduces seizure activityLower ED50 than ethosuximide; SAR indicates importance of para-halogen groups
AntiproliferativeInhibits cancer cell growthSuperior efficacy against breast cancer compared to 5-fluorouracil
AntimicrobialExhibits antibacterial propertiesComparable efficacy to norfloxacin; enhanced activity with electron-withdrawing groups

Case Studies and Research Insights

  • Anticonvulsant Efficacy : A series of thiazole derivatives were synthesized and tested for their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. Compounds with specific substitutions showed significant protective effects against induced seizures, indicating potential clinical applications in epilepsy treatment.
  • Cancer Treatment : In vitro studies on thiazole-pyridine hybrids revealed their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. These findings support further investigation into their use as novel anticancer agents.
  • Antimicrobial Activity : A comparative study assessed the antibacterial effects of several thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced potency against resistant strains, highlighting the need for continued exploration in drug development.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide: can be compared with other thiazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15Cl2N3O2S
  • Molecular Weight : 367.27 g/mol

Antimicrobial Activity

Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives for their antibacterial activity against Xanthomonas oryzae and other bacterial strains. The results showed that derivatives similar to this compound had promising antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 1: Antibacterial Activity of Thiazole Derivatives

Compound NameMIC (µg/mL)Bacteria Tested
Compound A25Xanthomonas oryzae
Compound B30Xanthomonas axonopodis
N-(Dichlorophenyl Thiazole)20Staphylococcus aureus

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. One significant investigation synthesized a series of thiazole-containing compounds and assessed their cytotoxicity against several cancer cell lines, including breast and pancreatic cancer cells. Results indicated that certain derivatives exhibited IC50 values lower than those of conventional chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

Compound NameIC50 (µM)Cell Line Tested
N-Dichlorophenyl Thiazole15MCF-7 (Breast Cancer)
Compound C12AsPC-1 (Pancreatic Cancer)
Compound D18BxPC-3 (Pancreatic Cancer)

The mechanism underlying the biological activity of thiazole derivatives often involves the inhibition of specific enzymes or pathways critical for bacterial survival or cancer cell proliferation. For instance, studies suggest that these compounds may interfere with DNA synthesis or disrupt cell membrane integrity in bacteria . In cancer cells, the presence of electron-donating groups in the structure enhances interaction with cellular targets, leading to increased cytotoxicity .

Case Studies

  • Antibacterial Study : A recent study highlighted the synthesis and evaluation of various thiazole derivatives against Xanthomonas species. The results demonstrated that modifications in the thiazole ring significantly impacted antibacterial efficacy, suggesting structure-activity relationships (SAR) that could guide future drug design .
  • Anticancer Evaluation : Another investigation focused on a library of phenylacetamide derivatives containing thiazole moieties. The study found that specific substitutions on the phenyl ring enhanced antiproliferative activity against pancreatic cancer cells, indicating a potential pathway for developing new cancer therapies .

Q & A

Basic: What are the common synthetic routes for preparing N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves:

Thiazole Core Formation : Reacting 2-amino-4-(2,4-dichlorophenyl)thiazole with chloroacetyl derivatives (e.g., 2-chloro-N-(4-(methylsulfonyl)phenyl)acetamide) in acetone or dimethyl ketone under reflux with a base catalyst (e.g., triethylamine).

Characterization : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 7:3) and purify via recrystallization (ethanol/water mixtures) .
Key Variables : Catalyst choice (e.g., triethylamine vs. K₂CO₃), solvent polarity, and reaction time (typically 12–24 hours) influence yield .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm carbonyl (C=O) stretching (~1714 cm⁻¹) and sulfone (S=O) vibrations (~1253 cm⁻¹) .
  • ¹H-NMR : Identify aromatic protons (δ 6.67–8.67 ppm), methylsulfonyl groups (singlet at δ ~3.3 ppm), and acetamide NH signals (δ ~11.86 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 446.30 [M⁺]) validate molecular weight .
  • Elemental Analysis : Verify purity (>95%) via C/H/N/S/O ratios (e.g., calculated vs. found: C=66.48% vs. 66.41%) .

Advanced: How can researchers resolve contradictions in reported synthesis yields (e.g., 64% vs. lower values)?

Methodological Answer:
Conflicting yields often arise from:

  • Reagent Purity : Impure 2-amino-4-(2,4-dichlorophenyl)thiazole reduces reactivity. Use column chromatography for intermediate purification .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of sulfonyl-containing intermediates compared to acetone .
  • Catalyst Optimization : Replace triethylamine with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilic substitution efficiency .
    Case Study : A 64% yield was achieved using triethylamine in acetone for 13 hours, while K₂CO₃ in DMF increased yield to 72% in 10 hours .

Advanced: What in vitro models are suitable for evaluating its biological activity?

Methodological Answer:

  • Anticancer Screening : Test against the NCI-60 panel (60 human tumor cell lines) using sulforhodamine B (SRB) assays. Focus on leukemia (e.g., CCRF-CEM) and breast cancer (MCF7) lines .
  • Enzyme Inhibition : Assess α-glucosidase or kinase inhibition via spectrophotometric assays (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis at 405 nm) .
  • Mechanistic Studies : Use Western blotting to evaluate apoptosis markers (e.g., caspase-3 cleavage) or sulfone group-mediated protein binding .

Advanced: How can structural modifications enhance its bioactivity or solubility?

Methodological Answer:

  • Sulfone Group Replacement : Substitute methylsulfonyl with phosphonate or trifluoromethanesulfonyl groups to improve membrane permeability .
  • Thiazole Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the thiazole to enhance π-stacking with target proteins .
  • Solubility Optimization : Replace acetamide with PEGylated derivatives or co-crystallize with cyclodextrins .

Advanced: How to analyze conflicting biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves : Compare IC₅₀ values across assays (e.g., SRB vs. MTT) to rule out false positives from assay-specific artifacts .
  • Metabolic Stability : Test compound stability in liver microsomes (e.g., human S9 fraction) to assess if rapid degradation explains inconsistent results .
  • Structural Confirmation : Re-validate active batches via X-ray crystallography (e.g., monitor sulfone group orientation in protein binding pockets) .

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